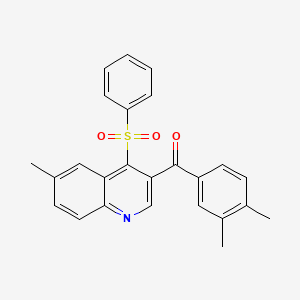
4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-METHYLQUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(BENZENESULFONYL)-3-(3,4-DIMETHYLBENZOYL)-6-METHYLQUINOLINE is a useful research compound. Its molecular formula is C25H21NO3S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure includes a quinoline core substituted with a benzenesulfonyl group and a 3,4-dimethylbenzoyl moiety. These functional groups are known to influence the compound's reactivity and biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H21NO3S |
| Molecular Weight | 365.46 g/mol |
Biological Activities
Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess significant antibacterial properties.
- Anticancer Properties : The structural features of this compound suggest potential efficacy in inhibiting cancer cell proliferation. Studies on similar compounds have reported promising results against different cancer cell lines.
Case Studies
-
Antituberculosis Activity :
A study on substituted quinolines indicated that certain derivatives demonstrated potent activity against Mycobacterium tuberculosis. The most effective compounds achieved minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against the H37Rv strain of M. tuberculosis . While specific data on this compound is limited, its structural similarities suggest it could exhibit comparable activity. -
Anticancer Efficacy :
Research into other quinoline derivatives has shown effectiveness in inhibiting the growth of various cancer cell lines, including breast and lung cancers. For instance, compounds with similar functional groups have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : Quinoline derivatives may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction.
- Sulfonylation : The introduction of the benzenesulfonyl group is commonly performed using benzenesulfonyl chloride.
- Acylation : The dimethylbenzoyl group is introduced via Friedel-Crafts acylation using appropriate reagents .
Future Directions
Further research is needed to explore the full biological profile of this compound. Key areas for future investigation include:
- Detailed pharmacological studies to establish its efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize its biological activity.
- In vivo studies to assess therapeutic potential in disease models.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-16-9-12-23-21(13-16)25(30(28,29)20-7-5-4-6-8-20)22(15-26-23)24(27)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSYZBPGPNMFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














